DTI 0009

A1 Adenosine Receptor Antilipolysis Potency

DTI 0009 (Selodenoson, RG-14202) is a research-grade adenosine A1 receptor (A1AR) agonist with sub-nanomolar antilipolytic potency (EC50=0.014 nM) and high selectivity (A2A/A1=278). Differentiated by unique dose-dependent PK from transient renal secretion inhibition and dual vasorelaxant/antilipolytic activity, it serves as an ideal reference standard for A1AR binding, cAMP, and in vivo arrhythmia models. Not interchangeable with other A1AR agonists.

Molecular Formula C17H24N6O4
Molecular Weight 376.4 g/mol
CAS No. 110299-05-3
Cat. No. B1681724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTI 0009
CAS110299-05-3
SynonymsDT-009;  DTI-0009;  RG-14202;  DT009;  DTI0009;  RG14202;  DT 009;  DTI 0009;  RG 14202
Molecular FormulaC17H24N6O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O
InChIInChI=1S/C17H24N6O4/c1-2-18-16(26)13-11(24)12(25)17(27-13)23-8-21-10-14(19-7-20-15(10)23)22-9-5-3-4-6-9/h7-9,11-13,17,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t11-,12+,13-,17+/m0/s1
InChIKeyGWVQGVCXFNYGFP-PFHKOEEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DTI 0009 (Selodenoson) CAS 110299-05-3: An Evidence-Based Overview for Adenosine A1 Receptor Agonist Research and Procurement


DTI 0009, also known as Selodenoson, RG-14202, or GR 56072, is a small molecule adenosine A1 receptor (A1AR) agonist [1]. Its molecular formula is C17H24N6O4, with a molecular weight of 376.41 g/mol [2]. This compound has been clinically investigated, reaching Phase II trials for ventricular rate control in patients with atrial fibrillation [3]. Its basic profile is defined by high affinity and selectivity for the A1 receptor subtype, a characteristic that underpins its potential therapeutic utility in cardiovascular and metabolic contexts.

Why DTI 0009 (Selodenoson) Cannot Be Replaced by Other Adenosine A1 Receptor Agonists: A Case for Specific Procurement


Within the class of adenosine A1 receptor agonists, significant differences in intrinsic activity (full vs. partial agonism), potency, receptor subtype selectivity, and pharmacokinetic (PK) profiles preclude simple interchangeability [1]. For instance, the PK profile of DTI 0009 exhibits unique dose-dependent characteristics due to transient inhibition of its own renal tubular secretion, a phenomenon not reported for all in-class compounds [2]. Furthermore, its specific combination of high antilipolytic potency and vasorelaxant properties, as detailed in the quantitative evidence below, differentiates it from both older full agonists and newer partial agonists that may have divergent efficacy profiles [1]. Selecting a specific compound without considering these validated differential parameters can lead to inconsistent or uninterpretable experimental results in research models.

DTI 0009 vs. A1AR Agonists: A Quantitative Evidence Guide to Potency, Selectivity, and Functional Differentiation


Evidence Item 1: DTI 0009 Exhibits Subnanomolar Potency in Antilipolytic Assays, Surpassing CPA and SDZ WAG 994

In an in vitro model of norepinephrine-stimulated lipolysis in isolated rat adipocytes, DTI 0009 (RG14202) demonstrated an EC50 of 0.014 nM. This represents an approximately 10-fold (1 log unit) and 100-fold (2 log units) greater potency than the comparators N6-cyclopentyladenosine (CPA) and N6-cyclohexyl-2'-O-methyladenosine (SDZ WAG 994), respectively [1].

A1 Adenosine Receptor Antilipolysis Potency

Evidence Item 2: DTI 0009 Demonstrates a Vasorelaxant EC50 of 0.37 µM in Porcine Coronary Arteries

In an ex vivo model using porcine coronary arterial rings, DTI 0009 induced vasorelaxation with an EC50 of 0.37 +/- 0.054 µM (n=19) [1]. While direct comparator data for other A1AR agonists in this specific assay is not provided, the study notes that DTI 0009 was approximately 5 times less potent in carotid arterial rings compared to coronary arteries, suggesting a degree of coronary vascular selectivity [1].

A1 Adenosine Receptor Vasorelaxation Cardiovascular

Evidence Item 3: DTI 0009 Exhibits High A1 Receptor Affinity and Selectivity Over the A2A Subtype

In binding experiments at recombinant human adenosine receptors, DTI 0009 (Selodenoson) demonstrates a Ki of 1.1 nM for the A1 receptor and a Ki of 306 nM for the A2A receptor, resulting in an A2A/A1 selectivity ratio of 278 [1]. This places it among the higher-affinity and more selective agonists in the class, with a selectivity profile comparable to tecadenoson (A2A/A1 = 356) and GR79236 (A2A/A1 = 419) [REFS-1, REFS-2].

A1 Adenosine Receptor Selectivity Receptor Binding

Evidence Item 4: DTI 0009 Demonstrates Dose-Dependent Pharmacokinetics with Renal Elimination

In a study of healthy human volunteers receiving 30-minute IV infusions of DTI 0009 (1 µg/kg and 5 µg/kg), the compound's pharmacokinetics were found to be dose-dependent. Total clearance (CLtot) and renal clearance (CLren) were reduced by 25% and 29%, respectively, at the higher dose [1]. This is attributed to a transient, DTI 0009-induced reduction in renal tubular secretion [1]. Approximately 42% of the dose was eliminated unchanged in urine, and 3.7% as a glucuronide metabolite [1].

Pharmacokinetics Renal Clearance Dose-Dependent

Evidence Item 5: DTI 0009 Effectively Reduces Heart Rate in Atrial Fibrillation Patients Without Significant Hemodynamic Consequences

In a 63-patient, double-blind, placebo-controlled Phase II trial in patients with atrial fibrillation, all six administered doses of DTI 0009 (2, 4, 6, 8, 10, or 12 mcg/kg as a 15-minute IV infusion) demonstrated a statistically and clinically significant decrease in ventricular rate compared to placebo [1]. Notably, this heart rate reduction was achieved without significant changes in systolic or diastolic blood pressure and with no reported serious adverse events [1].

Atrial Fibrillation Heart Rate Control Phase II Clinical Trial

Optimal Application Scenarios for DTI 0009 (Selodenoson) Based on Verified Quantitative Evidence


In Vitro and In Vivo Research of Metabolic Disorders (e.g., Type 2 Diabetes, Dyslipidemia)

The exceptionally high antilipolytic potency of DTI 0009 (EC50 = 0.014 nM) in isolated adipocytes makes it a highly suitable tool for investigating the role of A1AR in lipid metabolism [1]. Researchers studying the inhibition of free fatty acid release or triglyceride synthesis can utilize this compound as a potent positive control or as a lead for developing novel insulin-sensitizing agents, leveraging its 10- to 100-fold potency advantage over CPA and SDZ WAG 994 [1]. The unique dose-dependent PK profile should be accounted for when designing in vivo studies [2].

Cardiovascular Pharmacology Studies Focusing on Coronary Vasculature and Atrial Electrophysiology

The defined vasorelaxant potency (EC50 = 0.37 µM in porcine coronary arteries) and its apparent selectivity for coronary over carotid vasculature position DTI 0009 as a valuable reference compound for ex vivo and in vivo cardiovascular studies [3]. It can be used as a tool to interrogate A1AR-mediated vasodilation in the coronary circulation. Furthermore, its established clinical efficacy in reducing ventricular rate in atrial fibrillation, without causing hypotension, supports its use as a gold standard A1AR agonist in preclinical models of arrhythmia [4].

Calibration and Validation of A1 Adenosine Receptor Binding and Functional Assays

The well-characterized binding affinity (Ki = 1.1 nM) and selectivity profile (A2A/A1 ratio = 278) at human recombinant receptors makes DTI 0009 an excellent reference standard for validating A1AR assays [5]. It can serve as a high-affinity, selective control ligand in radioligand binding displacement assays and functional assays (e.g., cAMP inhibition) to benchmark the activity and selectivity of novel, investigational A1AR agonists [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DTI 0009

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.